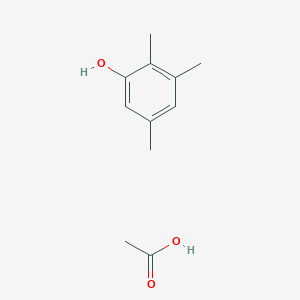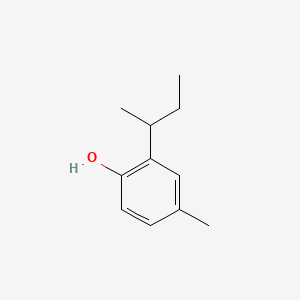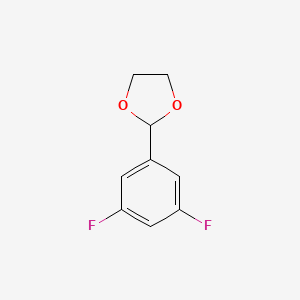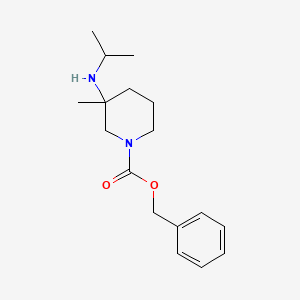
Acetic acid;2,3,5-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,3,5-trimethylphenol is a chemical compound that combines acetic acid and 2,3,5-trimethylphenol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 2,3,5-trimethylphenol is an aromatic compound with three methyl groups attached to a phenol ring. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in the synthesis of other valuable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethylphenol can be achieved through several methods. One common approach involves the catalytic oxidation of 2,3,6-trimethylphenol using hydrogen peroxide in an organic solvent, such as acetic acid, in the presence of a heteropolyacid catalyst. This reaction proceeds efficiently at room temperature, yielding high amounts of the desired product . Another method involves the use of tert-butyl hydroperoxide as the oxidant in microreactors, optimizing reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of 2,3,5-trimethylphenol typically involves the oxidation of 2,3,6-trimethylphenol using air or oxygen as the oxidant. This process is catalyzed by composite catalysts, such as mixtures of inorganic salts, and is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of vitamin E .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,5-trimethylphenol include hydrogen peroxide, tert-butyl hydroperoxide, and oxygen. Catalysts such as heteropolyacids, mesoporous titanium silicate, and composite inorganic salts are employed to enhance the reaction efficiency .
Major Products: The major product formed from the oxidation of 2,3,5-trimethylphenol is 2,3,5-trimethyl-1,4-benzoquinone. This compound is an essential intermediate in the industrial synthesis of vitamin E .
Aplicaciones Científicas De Investigación
2,3,5-trimethylphenol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinones and hydroquinones. In biology and medicine, it plays a crucial role in the production of vitamin E, which is a potent antioxidant with numerous health benefits . Additionally, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 2,3,5-trimethylphenol primarily involves its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone. This oxidation process is facilitated by catalysts that activate the oxidant, leading to the formation of reactive intermediates that convert the phenol to the quinone . The molecular targets and pathways involved in this process include the activation of oxygen molecules and the formation of radical intermediates .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3,5-trimethylphenol include other trimethylphenols, such as 2,3,6-trimethylphenol and 2,4,6-trimethylphenol. These compounds share similar structural features but differ in the position of the methyl groups on the phenol ring .
Uniqueness: 2,3,5-trimethylphenol is unique due to its specific arrangement of methyl groups, which influences its reactivity and the types of reactions it undergoes. This compound is particularly valuable as an intermediate in the synthesis of vitamin E, making it a crucial component in the pharmaceutical and chemical industries .
Propiedades
Número CAS |
34649-27-9 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
acetic acid;2,3,5-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)8(3)9(10)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
Clave InChI |
PUOYYXNJLIHDNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)








![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)

